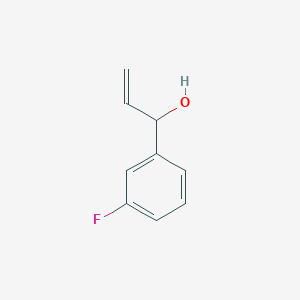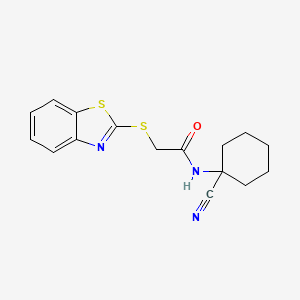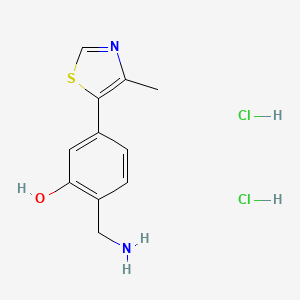
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is a synthetic organic compound that features a phenol group substituted with an aminomethyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Attachment of the Thiazole Ring to the Phenol: The thiazole ring is then attached to the phenol ring through a nucleophilic aromatic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the phenol-thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol: The free base form without the dihydrochloride salt.
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenolmonohydrochloride: The monohydrochloride salt form.
Uniqueness
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dihydrochloride salt form may also enhance its solubility and stability compared to other similar compounds.
Properties
CAS No. |
2825012-26-6 |
|---|---|
Molecular Formula |
C11H14Cl2N2OS |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol;dihydrochloride |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8;;/h2-4,6,14H,5,12H2,1H3;2*1H |
InChI Key |
AJXKXVFOUALZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


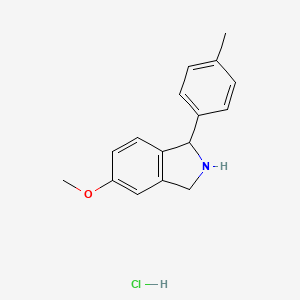
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

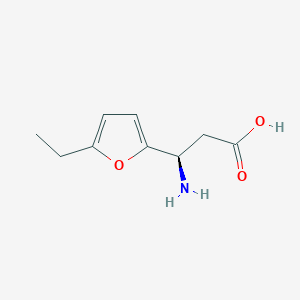
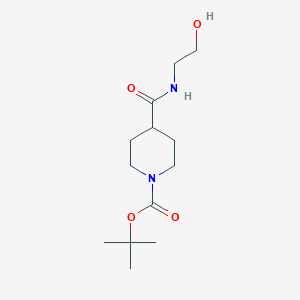
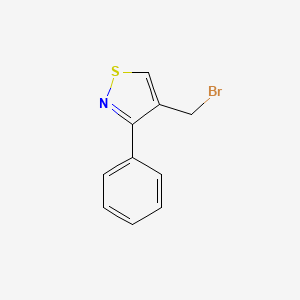
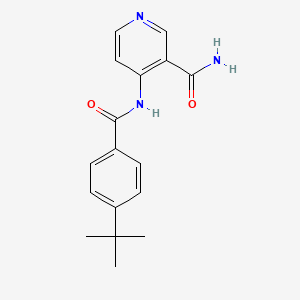
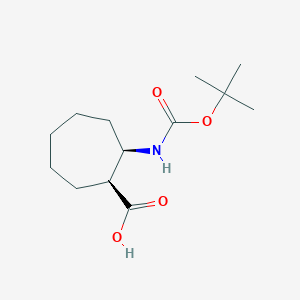
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
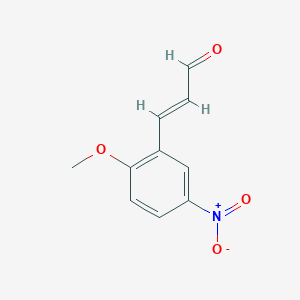
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)

